2,5-Dimethoxytoluene

Catalog No.
S794320
CAS No.
24599-58-4
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethoxytoluene

CAS Number

24599-58-4

Product Name

2,5-Dimethoxytoluene

IUPAC Name

1,4-dimethoxy-2-methylbenzene

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3

InChI Key

IQISOVKPFBLQIQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)OC)OC

Precursor in Organic Synthesis

,5-Dimethoxytoluene is a valuable intermediate in the synthesis of various organic compounds. For example, it can be used to prepare:

  • 2,5-Dimethoxy-4-methylbenzaldehyde: This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals [].
  • Other aromatic compounds: 2,5-Dimethoxytoluene can be used as a starting material for the synthesis of other aromatic compounds, such as ethers, esters, and ketones [].

Reference Compound in Spectroscopy

,5-Dimethoxytoluene has been used as a reference compound in various spectroscopic techniques, including:

  • Infrared (IR) spectroscopy: The IR spectrum of 2,5-dimethoxytoluene has been used to study the mechanism of acid-catalyzed rearrangements of other organic compounds [].
  • Nuclear magnetic resonance (NMR) spectroscopy: The NMR spectrum of 2,5-dimethoxytoluene can be used to identify the presence of this compound in mixtures and to study its interactions with other molecules.

Natural Product

,5-Dimethoxytoluene has been identified as a volatile constituent of:

  • Beechwood creosote: This is a type of wood tar that is obtained from the beech tree (Fagus sylvatica). It has been used traditionally as a disinfectant and antiseptic [].
  • Tuber brumale: This is a species of truffle fungus that is found in Europe. It is known for its strong, unpleasant odor [].

2,5-Dimethoxytoluene is an organic compound with the molecular formula C9H12O2C_9H_{12}O_2 and a molecular weight of approximately 164.19 g/mol. It consists of a toluene backbone substituted with two methoxy groups at the 2 and 5 positions. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

Due to its functional groups. Notable reactions include:

  • Electrophilic Aromatic Substitution: The methoxy groups are electron-donating, making the aromatic ring more reactive towards electrophiles. This can lead to further substitution reactions at other positions on the ring.
  • Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. For instance, oxidation with selenium dioxide yields 2,5-dimethoxy-4-methylbenzaldehyde .
  • Gattermann Reaction: This reaction allows for the introduction of formyl groups into the aromatic ring, facilitating the synthesis of various aldehydes from 2,5-dimethoxytoluene .

Several methods are available for synthesizing 2,5-dimethoxytoluene:

  • Methylation of Toluene: Toluene can be methylated using dimethyl sulfate or methyl iodide in the presence of a base to introduce methoxy groups at the desired positions.
  • Gattermann Reaction: This method involves treating 2,5-dimethoxytoluene with hydrogen cyanide and aluminum chloride to produce substituted aldehydes .
  • Direct Methylation: Using reagents like dimethyl carbonate or methyl iodide under basic conditions can yield high purity and yield of 2,5-dimethoxytoluene .

2,5-Dimethoxytoluene has various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may be explored for potential therapeutic applications due to their biological activity.
  • Research: The compound is used in scientific studies to investigate reaction mechanisms and properties of aromatic compounds .

Interaction studies involving 2,5-dimethoxytoluene often focus on its reactivity with electrophiles and nucleophiles. Understanding these interactions is crucial for predicting its behavior in synthetic routes and biological systems. For instance, studies on similar compounds indicate that the presence of methoxy groups enhances interactions with enzymes or receptors due to increased lipophilicity and electronic effects .

Several compounds share structural similarities with 2,5-dimethoxytoluene. Here’s a comparison highlighting its uniqueness:

CompoundStructureUnique Features
3,5-DimethoxytolueneMethoxy groups at positions 3 and 5Different substitution pattern affects reactivity
2-MethoxytolueneOne methoxy group at position 2Less sterically hindered than 2,5-dimethoxytoluene
4-MethoxytolueneOne methoxy group at position 4Similar reactivity but different substitution site
3-Methyl-4-methoxybenzaldehydeContains both methyl and methoxy groupsSpecific application in synthesis of pharmaceuticals

The presence of two methoxy groups at positions 2 and 5 distinguishes 2,5-dimethoxytoluene from other similar compounds, influencing both its chemical behavior and potential applications in research and industry .

XLogP3

2.7

UNII

QK260AXY6T

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24599-58-4

Wikipedia

2,5-Dimethoxytoluene

General Manufacturing Information

Benzene, 1,4-dimethoxy-2-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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